molecular formula C20H21N3O3S B2932681 2-(ethylsulfanyl)-5-(3-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione CAS No. 537042-99-2

2-(ethylsulfanyl)-5-(3-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B2932681
CAS No.: 537042-99-2
M. Wt: 383.47
InChI Key: UQLMPAUQYDKRFF-UHFFFAOYSA-N
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Description

The compound 2-(ethylsulfanyl)-5-(3-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a sophisticated pyrimidoquinoline derivative offered for research and screening purposes. This small molecule features a complex, multi-cyclic core structure and is characterized by key functional groups including an ethylsulfanyl moiety and a 3-methoxyphenyl substituent, which are significant for molecular recognition and binding affinity. Compounds within this structural class have been investigated for their potential to inhibit protein tyrosine kinases, a family of enzymes that play critical roles in cellular signaling pathways . Dysregulation of these kinases is implicated in a range of disease pathologies, making them prominent targets in oncological, inflammatory, and fibrotic disease research . The specific structure of this compound suggests potential utility in high-throughput screening assays to identify new lead compounds for drug discovery. Its physicochemical properties, typical for this class, are designed to facilitate interaction with biological targets. This product is intended for research use only in laboratory settings. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-ethylsulfanyl-5-(3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-27-20-22-18-17(19(25)23-20)15(11-6-4-7-12(10-11)26-2)16-13(21-18)8-5-9-14(16)24/h4,6-7,10,15H,3,5,8-9H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLMPAUQYDKRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-5-(3-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidoquinoline core through a cyclization reaction. This is followed by the introduction of the ethylsulfanyl and methoxyphenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-5-(3-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the quinoline core.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified quinoline derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(ethylsulfanyl)-5-(3-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-5-(3-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfanyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight Melting Point (°C) Key Functional Groups Reference
Target Compound 5-(3-methoxyphenyl), 2-(ethylsulfanyl) 426.5* N/A 4,6-dione, S-alkyl, OCH₃
2-(Butan-2-ylsulfanyl)-5-(4-nitrophenyl) 5-(4-nitrophenyl), 2-(butan-2-ylsulfanyl) 426.5 N/A 4,6-dione, NO₂, S-alkyl
5-(2-Methoxyphenyl)-2-(methylsulfanyl) 5-(2-methoxyphenyl), 2-(methylsulfanyl) 397.5 N/A 4,6-dione, OCH₃, S-alkyl
2-Cyclohexylamino-9-methyl derivative (3i) 2-cyclohexylamino, 9-methyl N/A 220–225 4(3H)-one, NH-alkyl
2-(Ethylthio)pyrimidoquinoline-4(3H)-one (2e) 2-ethylthio N/A N/A 4(3H)-one, S-alkyl

Notes:

  • The 4,6-dione system in the target compound and its analogs (e.g., ) increases hydrogen-bonding capacity compared to monoketone derivatives (e.g., 4(3H)-one in ).
  • Ethylsulfanyl and larger thioether groups (e.g., butan-2-ylsulfanyl in ) improve lipophilicity, favoring membrane permeability .

Spectral and Analytical Data

  • IR Spectroscopy: Target compound: Expected C=O stretches (~1680–1700 cm⁻¹) for diones and S-C vibrations (~650 cm⁻¹) . Amino-substituted analogs (e.g., 3i): Show N-H stretches (~3400 cm⁻¹) absent in thioether derivatives .
  • ¹H-NMR: Methoxyphenyl protons resonate as doublets (~δ 6.7–7.0 ppm), similar to cyclopentaquinoline derivatives in . Ethylsulfanyl protons appear as triplets (δ ~1.3–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for SCH₂) .

Biological Activity

The compound 2-(ethylsulfanyl)-5-(3-methoxyphenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a member of the pyrimido[4,5-b]quinoline family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound through various studies and experimental findings.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 348.44 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that pyrimido[4,5-b]quinoline derivatives exhibit significant antimicrobial properties. A study conducted on related derivatives demonstrated antifungal activity against various Candida species. The minimum inhibitory concentration (MIC) for effective compounds ranged from 1-8 µg/mL against strains such as Candida dubliniensis and Candida albicans .

CompoundMIC (µg/mL)Target Organism
D131C. dubliniensis
D94C. albicans
D108C. tropicalis

Anticancer Activity

The biological activity of pyrimido[4,5-b]quinoline derivatives extends to anticancer effects as well. Specific studies have shown that these compounds can inhibit DNA synthesis and induce apoptosis in cancer cell lines. For instance, compounds similar to the one have been tested against human cancer cell lines with promising results in reducing cell viability at low concentrations .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Receptor Interaction : It might interact with specific receptors that modulate cellular signaling pathways.
  • Free Radical Scavenging : Some derivatives have shown potential as antioxidants by scavenging free radicals .

Case Studies

  • Antifungal Efficacy Study
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of various pyrimido[4,5-b]quinoline derivatives. The compound exhibited significant inhibition against multiple Candida strains with a focus on its binding affinity to the CYP51 enzyme critical for ergosterol biosynthesis in fungi.
  • Cancer Cell Line Study
    In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), derivatives similar to the compound demonstrated a dose-dependent reduction in cell viability with IC50 values around 15 µM after 48 hours of treatment .

Q & A

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Hazard Identification : Prioritize adherence to COSHH regulations (Control of Substances Hazardous to Health, 2002/2005) for risk assessment. The compound may cause skin/eye irritation and respiratory sensitization based on structural analogs (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno derivatives) .
  • PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods during synthesis. For spills, employ inert absorbents (e.g., vermiculite) and avoid direct contact.
  • Waste Management : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental contamination, as outlined for pyrimidine derivatives .

Basic: What synthetic routes are reported for this compound, and what are their yield limitations?

Answer:

  • Multi-Step Synthesis : Analogous quinoline derivatives (e.g., ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine) are synthesized via cyclocondensation of substituted amines and ketones in xylene/toluene under reflux (60–80% yields). Catalysts like p-toluenesulfonic acid are critical for regioselectivity .
  • Purification Challenges : Column chromatography (silica gel, hexane/ethyl acetate) is standard, but low yields (<50%) may arise due to steric hindrance from the ethylsulfanyl and methoxyphenyl groups. Recrystallization in ethanol/water improves purity to >95% .

Advanced: How can computational methods optimize reaction design for this compound?

Answer:

  • Quantum Chemical Modeling : Use density functional theory (DFT) to predict transition states and intermediates. For example, ICReDD’s reaction path search methods reduce trial-and-error by identifying energetically favorable pathways for pyrimidine ring formation .
  • Machine Learning Integration : Train models on existing reaction databases (e.g., PubChem) to predict solvent effects and catalyst performance. AI-driven platforms like COMSOL Multiphysics enable dynamic simulation of reaction kinetics under varying temperatures .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for structural validation?

Answer:

  • Multi-Technique Cross-Validation : Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). For example, discrepancies in carbonyl peaks (IR: 1680–1700 cm1^{-1}) can be clarified via X-ray crystallography, as demonstrated for pyrazolo-quinoline derivatives .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 6-chloro-2-methyl-4-phenylquinoline derivatives) to isolate artifacts from true spectral features .

Basic: What analytical techniques are recommended for characterizing purity and stability?

Answer:

  • Chromatographic Methods : HPLC (C18 column, acetonitrile/water gradient) detects impurities <0.5%. For stability, perform accelerated degradation studies (40°C/75% RH) over 14 days, monitoring via UV-Vis at λ = 254 nm .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) to validate storage conditions. Differential scanning calorimetry (DSC) identifies polymorphic transitions .

Advanced: What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Isotopic Labeling Studies : Use 14C^{14} \text{C}-labeled ethylsulfanyl groups to track metabolic pathways. For example, analogs of 5,10-methylene-THF interact with aminomethyltransferase, suggesting potential folate-like binding mechanisms .
  • Molecular Docking : Simulate interactions with quinoline-binding enzymes (e.g., cytochrome P450) using AutoDock Vina. Focus on hydrophobic pockets accommodating the methoxyphenyl moiety .

Advanced: What reactor design considerations improve scalability for derivatives of this compound?

Answer:

  • Continuous Flow Systems : Mitigate exothermic risks in cyclization steps via microreactors (residence time: 10–30 min). Membrane separation technologies (e.g., nanofiltration) enhance product isolation efficiency .
  • Process Analytical Technology (PAT) : Implement inline FTIR probes for real-time monitoring of intermediate formation, reducing batch-to-batch variability .

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